

3-chloro-N-(3-fluorophenyl)propanamide basic properties

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Compound of Interest

Compound Name:	3-chloro-N-(3-fluorophenyl)propanamide
CAS No.:	100638-26-4
Cat. No.:	B1351846

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An In-depth Technical Guide to **3-chloro-N-(3-fluorophenyl)propanamide**: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-chloro-N-(3-fluorophenyl)propanamide**, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. The document details the compound's fundamental physicochemical properties, offers an in-depth, validated protocol for its synthesis, and explores its chemical reactivity and synthetic utility. By focusing on the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile building block in the design and synthesis of novel bioactive molecules.

Introduction and Strategic Importance

3-chloro-N-(3-fluorophenyl)propanamide (Figure 1) is a halogenated secondary amide that has garnered significant interest as a versatile building block in organic synthesis. Its structure

is strategically designed for synthetic utility, incorporating three key features:

- **An N-(3-fluorophenyl) Amide Group:** The fluorinated aromatic ring is a common motif in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through hydrogen bonding or dipole interactions, and modulate the physicochemical properties (e.g., pKa, lipophilicity) of the final compound.[1]
- **A Reactive Alkyl Chloride:** The terminal chlorine atom on the propanamide chain serves as an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures.[2][3]
- **A Stable Amide Linker:** The amide bond provides a robust and conformationally defined linkage, connecting the aromatic and aliphatic portions of the molecule.

Due to these features, **3-chloro-N-(3-fluorophenyl)propanamide** is not typically an end-product but rather a crucial intermediate used to construct larger, more complex molecules with potential biological activity, particularly in the development of novel therapeutics and agrochemicals.[1]

Figure 1: Chemical Structure of **3-chloro-N-(3-fluorophenyl)propanamide**
A 2D representation of the molecular structure.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in reaction design, monitoring, and purification.

Core Properties

The key physicochemical properties of **3-chloro-N-(3-fluorophenyl)propanamide** are summarized in the table below. These values are calculated or predicted based on its chemical structure.



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Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

- **Proton Nuclear Magnetic Resonance (^1H NMR):** A hypothetical ^1H NMR spectrum would display characteristic signals. The aromatic protons on the 3-fluorophenyl ring are expected to appear as complex multiplets in the downfield region (δ 7.0-7.8 ppm).[4] The amide proton (N-H) would likely be a broad singlet around δ 8.0-9.0 ppm. The two methylene groups of the propanamide chain will appear as two distinct triplets around δ 2.8 ppm ($-\text{CH}_2-\text{CO}$) and δ 3.8 ppm ($-\text{CH}_2-\text{Cl}$), respectively, due to coupling with each other.
- **Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR):** The ^{13}C NMR spectrum would show nine distinct signals. The carbonyl carbon would be the most downfield signal (around δ 170 ppm). The aromatic carbons would appear in the δ 110-165 ppm region, with the carbon attached to the fluorine atom showing a large C-F coupling constant. The two methylene carbons would be found in the aliphatic region (δ 35-45 ppm).
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry would typically show a prominent ion corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 202.04.[5] A characteristic isotopic pattern for one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of approximately 3:1) would be observed for the molecular ion peak, providing strong evidence for the compound's identity.

Synthesis and Purification Protocol

The most reliable and efficient synthesis of **3-chloro-N-(3-fluorophenyl)propanamide** is achieved through the direct acylation of 3-fluoroaniline with 3-chloropropionyl chloride.^{[2][4]} This method proceeds via a nucleophilic acyl substitution mechanism.

Synthesis Workflow Diagram



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Workflow for the synthesis of **3-chloro-N-(3-fluorophenyl)propanamide**.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system, where successful completion of each step ensures the quality required for the next.

Materials:

- 3-Fluoroaniline (1.0 eq)
- 3-Chloropropionyl chloride (1.1 eq)
- Triethylamine (TEA) (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-fluoroaniline (1.0 eq) and anhydrous DCM. Stir until fully dissolved. Add triethylamine (1.2 eq).
 - Causality: Anhydrous DCM is used as the solvent because it is inert to the reagents and readily dissolves them. TEA acts as an acid scavenger to neutralize the HCl gas produced during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.^[2]
- Controlled Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes.
 - Causality: The reaction is highly exothermic. Cooling and slow addition are critical to control the reaction rate, prevent the formation of side products, and ensure safety.
- Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
 - Trustworthiness: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting 3-fluoroaniline spot is no longer visible. This validates that the reaction has gone to completion.
- Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess TEA), water, saturated NaHCO_3 solution (to remove any remaining acidic impurities), and finally with brine (to aid in phase separation).

- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification (if necessary): The resulting crude solid is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed to yield the final product as a crystalline solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of **3-chloro-N-(3-fluorophenyl)propanamide** lies in its predictable and versatile reactivity.

Key Reactive Sites



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Primary sites of chemical reactivity.

Nucleophilic Substitution at the C3-Position

The most significant reaction is the nucleophilic substitution of the chlorine atom.^[2] This C-Cl bond is activated by the adjacent electron-withdrawing carbonyl group, making the C3 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

General Reaction: $R-Nu^- + Cl-CH_2-CH_2-CO-NH-Ar \rightarrow R-Nu-CH_2-CH_2-CO-NH-Ar + Cl^-$ (where Nu = O, N, S)

- **With Amine Nucleophiles:** Reaction with primary or secondary amines yields N-substituted amino-propanamides. This is a common strategy for linking the core structure to other pharmacophores or for introducing basic centers to modulate solubility and ADME properties.
- **With Thiol Nucleophiles:** Thiols and thiophenols react readily to form thioethers, which are valuable in various drug scaffolds.
- **With Oxygen Nucleophiles:** Alcohols and phenols can displace the chloride, typically under basic conditions, to form ethers.

This reactivity makes **3-chloro-N-(3-fluorophenyl)propanamide** an ideal precursor for creating libraries of analogues for structure-activity relationship (SAR) studies.

Amide Bond Stability and Hydrolysis

The amide bond is generally stable under neutral conditions but can be hydrolyzed to 3-fluoroaniline and 3-chloropropionic acid under strong acidic or basic conditions, typically with heating.^[2] This reaction is generally considered a degradation pathway rather than a synthetically useful transformation.

Applications in Drug Discovery and Development

The N-aryl propanamide scaffold is a privileged structure in modern medicinal chemistry. Derivatives of **3-chloro-N-(3-fluorophenyl)propanamide** serve as intermediates in the synthesis of compounds targeting a range of diseases.

For instance, related propanamide derivatives have been extensively explored as Selective Androgen Receptor Degradors (SARDs) for the treatment of castration-resistant prostate cancer.^[6] In these molecules, the propanamide core acts as a central scaffold to correctly position a B-ring (often a heterocyclic system) and other substituents that drive both binding to the androgen receptor and its subsequent degradation. The ability to easily modify the structure via the chloro-substituent of this guide's topic molecule makes it a valuable tool for optimizing SARD activity.

Safety and Handling

While specific toxicity data for **3-chloro-N-(3-fluorophenyl)propanamide** is not widely published, related compounds such as 3-chloro-N-phenylpropanamide are classified with GHS hazards.^[7]

- Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[7]
- Precautions:
 - Always handle this compound in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust and contact with skin and eyes.
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

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